trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine
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Overview
Description
trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine: is an organic compound with the molecular formula C9H11FN2O. It is characterized by a cyclobutane ring substituted with an amine group and a pyridyl group that is fluorinated at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, where a fluorinated pyridine derivative reacts with the cyclobutane intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and catalysts to ensure efficient and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the pyridyl group to a piperidine derivative.
Substitution: The fluorine atom on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its biological activity in drug discovery programs.
Industry:
- Utilized in the development of novel materials with specific properties.
- Applied in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The fluorinated pyridyl group enhances its binding affinity and specificity, while the cyclobutane ring provides structural rigidity. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- trans-3-[(2-Chloro-4-pyridyl)oxy]cyclobutanamine
- trans-3-[(2-Bromo-4-pyridyl)oxy]cyclobutanamine
- trans-3-[(2-Methyl-4-pyridyl)oxy]cyclobutanamine
Comparison:
- Binding Affinity: The fluorinated derivative often exhibits higher binding affinity due to the electron-withdrawing nature of the fluorine atom.
- Reactivity: The presence of fluorine can influence the reactivity of the compound, making it more resistant to certain chemical transformations.
- Biological Activity: The unique properties of the fluorinated compound can result in distinct biological activities compared to its analogs .
Biological Activity
trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its cyclobutane structure substituted with a pyridyl ether, is being investigated for its efficacy in various therapeutic areas, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways. Research indicates that this compound may act as an inhibitor of key signaling pathways involved in cell proliferation and survival, particularly the AKT pathway, which is crucial in cancer biology.
- AKT Inhibition : Studies have shown that compounds similar to this compound exhibit inhibitory effects on AKT activity, leading to reduced cell survival and proliferation in cancer cell lines .
- Cytotoxicity : The compound has demonstrated selective cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is essential for developing effective cancer therapies .
Pharmacological Effects
Anticancer Activity : A significant body of research has focused on the anticancer properties of this compound. It has been shown to inhibit tumor growth in preclinical models, making it a candidate for further clinical development.
Neuroprotective Effects : Emerging studies suggest that this compound may also exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation .
Table 1: Summary of Biological Activity Studies
Detailed Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in several cancer types, including breast and prostate cancers. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- In Vivo Efficacy : Animal models treated with this compound showed significant tumor size reduction compared to control groups, indicating its potential as a therapeutic agent in oncology .
- Safety Profile : Toxicological assessments reveal that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses .
Properties
Molecular Formula |
C9H11FN2O |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-(2-fluoropyridin-4-yl)oxycyclobutan-1-amine |
InChI |
InChI=1S/C9H11FN2O/c10-9-5-7(1-2-12-9)13-8-3-6(11)4-8/h1-2,5-6,8H,3-4,11H2 |
InChI Key |
FRQIMCXOUHEASE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OC2=CC(=NC=C2)F)N |
Origin of Product |
United States |
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